molecular formula C5H2F3IS B2736395 3-Iodo-2-(trifluoromethyl)thiophene CAS No. 2137541-84-3

3-Iodo-2-(trifluoromethyl)thiophene

Cat. No.: B2736395
CAS No.: 2137541-84-3
M. Wt: 278.03
InChI Key: ZEBCHFYYIYWFQG-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the iodocyclisation of 1-mercapto-3-alkyn-2-ols in the presence of iodine and an ionic liquid such as 1-ethyl-3-methylimidazolium ethyl sulfate. This reaction proceeds under mild conditions (25°C) and does not require an external base . Another method involves the cyclization of functionalized alkynes, which allows for the regioselective formation of the thiophene ring with the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of recyclable reaction media, such as ionic liquids, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while Sonogashira coupling produces alkynyl-substituted thiophenes .

Mechanism of Action

The mechanism by which 3-Iodo-2-(trifluoromethyl)thiophene exerts its effects depends on the specific application. In organic synthesis, the compound’s reactivity is primarily influenced by the electron-withdrawing trifluoromethyl group and the electron-donating iodine atom. These substituents modulate the electronic properties of the thiophene ring, making it more reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-2-(trifluoromethyl)thiophene is unique due to the combination of the iodine and trifluoromethyl substituents, which impart distinct electronic and steric effects. This makes it a valuable compound for various synthetic and research applications, offering advantages over similar thiophene derivatives .

Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBCHFYYIYWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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